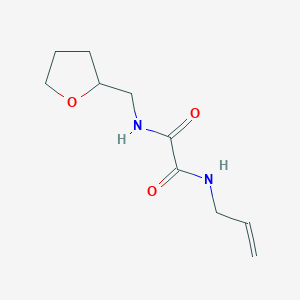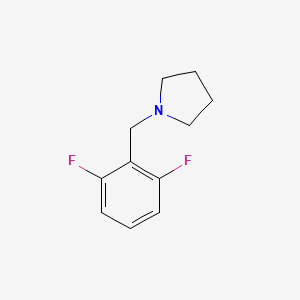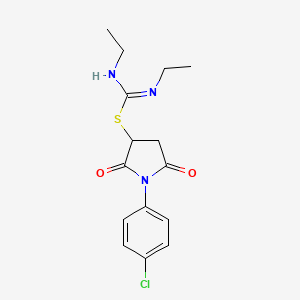![molecular formula C18H13F3N2O4S B5010079 N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5010079.png)
N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide, also known as TAPFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAPFA has been synthesized using a variety of methods and has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide exerts its effects through a variety of mechanisms, including the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and have neuroprotective effects. This compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide is that it has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one limitation of this compound is that it is relatively new and there is still much to be learned about its mechanisms of action and potential applications.
Zukünftige Richtungen
There are many future directions for research on N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide. One area of research could focus on the development of this compound derivatives with improved pharmacokinetic properties. Another area of research could focus on the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential anti-inflammatory effects of this compound and its applications in the treatment of inflammatory diseases.
Synthesemethoden
N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 4-aminosulfonylphenylboronic acid with 5-(2-trifluoromethylphenyl)-2-furoic acid chloride in the presence of a palladium catalyst. Another method involves the reaction of 4-aminosulfonylphenylboronic acid with 5-(2-trifluoromethylphenyl)-2-furoic acid in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)14-4-2-1-3-13(14)15-9-10-16(27-15)17(24)23-11-5-7-12(8-6-11)28(22,25)26/h1-10H,(H,23,24)(H2,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLVXAPGDCVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B5010000.png)
![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5010020.png)


![bis(2-methoxyethyl) 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5010042.png)
![N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5010061.png)

![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)
![2-{3-[(2-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5010075.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5010086.png)
![4-[2-(3,5-dimethyl-2,6-dioxocyclohexylidene)-2-(1-pyrrolidinyl)ethyl]-2,6-piperidinedione](/img/structure/B5010090.png)
![(2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5010095.png)
